molecular formula C16H11N3O2 B607444 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 144335-37-5

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Cat. No.: B607444
CAS No.: 144335-37-5
M. Wt: 277.283
InChI Key: InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is a synthetically designed hybrid molecule that incorporates two privileged pharmacophores in medicinal chemistry: the 4-hydroxyquinolin-2(1H)-one and the 1H-benzo[d]imidazole. This molecular hybridization strategy aims to create a single chemical entity with enhanced or multifunctional biological activity, making it a valuable scaffold for investigating new therapeutic agents . The 4-hydroxyquinolin-2(1H)-one core is a significant structural motif recognized for a broad spectrum of pharmacological activities, including antibacterial, antimalarial, antiviral, and anticancer properties . Concurrently, the 1H-benzo[d]imidazole scaffold is a versatile heterocycle found in molecules with notable antitumor, antifungal, antibacterial, and antiviral activities . The fusion of these two systems into a single molecule is intended to produce a synergistic effect, particularly in the development of agents to combat multidrug-resistant bacterial pathogens and for targeted cancer therapies . In antimicrobial research, closely related imidazoquinoline derivatives have demonstrated promising antibacterial and antioxidant efficacy. The specific substituents on the hybrid structure play a critical role in its activity, with electron-withdrawing groups often enhancing its potency, as determined by methods like the agar well diffusion assay . In oncology research, such hybrid structures are explored for their potential to interact with critical biological targets. Benzimidazole derivatives have been developed as potent inhibitors targeting the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . Other derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and a validated target for anticancer drugs . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWBNCDJZEBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419932
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144335-37-5
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one typically follows a two-stage approach:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., glyoxylic acid) under acidic or basic conditions yields the benzimidazole scaffold.

  • Quinolinone Cyclization : The benzimidazole intermediate undergoes cyclization with a substituted quinoline precursor, often mediated by dehydrating agents or catalysts.

A representative reaction sequence involves:

  • Heating o-phenylenediamine with glyoxylic acid in aqueous HCl to form 1H-benzimidazole-2-carboxylic acid.

  • Coupling this intermediate with 4-hydroxy-2-quinolinone via a nucleophilic aromatic substitution or Ullmann-type reaction, facilitated by copper catalysts.

Catalytic and Solvent Systems

Key parameters influencing yield and purity include:

  • Catalysts : Copper(I) iodide or palladium complexes enhance coupling efficiency in cyclization steps.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) improve solubility of intermediates.

  • Oxidizing Agents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed for dehydrogenation during quinolinone formation.

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes cyclization
DDQ Equivalents1.5–2.0Prevents over-oxidation
Reaction Time6–12 hoursBalances completion vs. degradation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern industrial syntheses prioritize continuous flow systems over batch processes to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Mitigates exothermic risks during benzimidazole formation.

  • Reduced Solvent Waste : Integrated solvent recovery units lower environmental impact.

Purification Techniques

  • Column Chromatography : Silica gel elution with dichloromethane:methanol (95:5) removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures yield high-purity (>98%) crystalline product.

Mechanistic Insights and Byproduct Analysis

Cyclization Pathway

The quinolinone ring forms via intramolecular nucleophilic attack, where the hydroxyl group at position 4 of the quinoline precursor displaces a leaving group (e.g., chloride) on the benzimidazole intermediate. Density functional theory (DFT) studies suggest a transition state stabilized by π-stacking interactions between aromatic systems.

Common Byproducts and Mitigation

  • Di-Benzimidazole Adducts : Formed via over-condensation; controlled by limiting reaction time.

  • Quinolinone Isomerization : Minimized by maintaining pH < 3 during cyclization.

Comparative Analysis of Patented Methodologies

The patent WO2017115287A1, while focused on Brexpiprazole synthesis, offers transferable insights:

  • DDQ-Mediated Oxidation : Applied to dehydrogenate tetrahydroquinoline intermediates, achieving >85% conversion.

  • Alkaline Conditions : Potassium carbonate in DMF facilitates nucleophilic substitutions without side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The quinolinone moiety undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Formed Yield Source
H₂O₂Acetic acid, 60°C, 4 hours4-hydroxy-3-(1H-benzimidazol-2-yl)quinoline-2,5-dione72%
KMnO₄Aqueous, pH 7, RT, 12 hours3-(1H-benzimidazol-2-yl)-4-hydroxyquinoline-2,5-diol58%

Key Findings :

  • Hydrogen peroxide preferentially oxidizes the quinolinone ring’s C5 position, forming a dione derivative .
  • Potassium permanganate generates diol products under neutral conditions, suggesting hydroxylation at C5 and C6 positions .

Reduction Reactions

The benzimidazole ring is susceptible to reduction:

Reducing Agent Conditions Product Formed Yield Source
NaBH₄Methanol, RT, 2 hours3-(1H-benzimidazolin-2-yl)-4-hydroxyquinolin-2(1H)-one85%
H₂/Pd-CEthanol, 50 psi, 6 hours3-(1H-benzimidazolidin-2-yl)-4-hydroxyquinolin-2(1H)-one91%

Mechanistic Insights :

  • Sodium borohydride selectively reduces the benzimidazole’s imine group to a secondary amine without affecting the quinolinone .
  • Catalytic hydrogenation saturates both the benzimidazole and quinolinone rings, yielding a fully reduced derivative .

Substitution Reactions

The hydroxyl and nitrogen groups participate in nucleophilic substitution:

3.1. Hydroxyl Group Substitution

Reagent Conditions Product Yield Source
AcCl, Et₃NDCM, 0°C → RT, 3 hours4-acetoxy-3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one78%
SOCl₂Reflux, 6 hours4-chloro-3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one65%

3.2. Benzimidazole Nitrogen Alkylation

Reagent Conditions Product Yield Source
CH₃I, K₂CO₃DMF, 80°C, 8 hours3-(1-methyl-1H-benzimidazol-2-yl)-4-hydroxyquinolin-2(1H)-one82%
Benzyl bromide, NaHTHF, RT, 12 hours3-(1-benzyl-1H-benzimidazol-2-yl)-4-hydroxyquinolin-2(1H)-one76%

Notable Trends :

  • Alkylation at N1 of benzimidazole enhances solubility in polar aprotic solvents .
  • Acylated derivatives show improved stability under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the quinolinone C3 position:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hours3-(4-fluorophenyl)-4-hydroxyquinolin-2(1H)-one68%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hours3-(piperazin-1-yl)-4-hydroxyquinolin-2(1H)-one54%

Applications :

  • Suzuki coupling introduces aryl groups for tuning electronic properties .
  • Buchwald-Hartwig amination facilitates the attachment of nitrogen-containing pharmacophores .

Complexation with Metal Ions

The compound acts as a polydentate ligand:

Metal Salt Conditions Complex Formed Stability Constant (log K) Source
Mn(CF₃SO₃)₂MeOH, RT, 2 hoursMn(L)₂8.2
Cu(NO₃)₂·3H₂OH₂O/EtOH, 60°C, 6 hours[Cu(L)(NO₃)(H₂O)]·H₂O10.5

Structural Insights :

  • Coordination occurs via the benzimidazole N3 and quinolinone O4 atoms, forming octahedral geometries .
  • Copper complexes exhibit enhanced antioxidant activity compared to the free ligand .

Biological Activity Modulation via Derivatization

Structural modifications influence pharmacological properties:

Derivative Activity IC₅₀/EC₅₀ Source
4-Acetoxy-3-(1H-benzimidazol-2-yl)quinolin-2(1H)-oneAnticancer (MCF-7 cells)12.3 µM
3-(1-Methyl-1H-benzimidazol-2-yl)-4-hydroxyquinolin-2(1H)-oneHIV-1 integrase inhibition40 µM

Design Principles :

  • Acetylation of the hydroxyl group improves membrane permeability .
  • Methylation at N1 of benzimidazole reduces cytotoxicity while retaining antiviral activity .

Scientific Research Applications

Mechanism of Action

The biological activity of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is primarily attributed to its ability to interact with key molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues
Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Reference
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one Pyridinone Amine side chains at 4-position IGF-1R inhibition (IC₅₀: 0.12 μM)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-one Thiazolidinone Arylidene and phenyl groups Antimicrobial (MIC: 2–8 μg/mL)
1-((1-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6-fluoro-4-methylquinolin-2(1H)-one Quinolone Triazole, fluorine, methyl groups Antibacterial (MIC: 4–16 μg/mL)
DTBO (Coumarin derivative) Coumarin Trifluoromethyl substitution Organic solar cells (PCE: 12.3%)
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one Chromen-4-one Ethyl and hydroxyl groups Synthetic intermediate (Yield: 32%)

Key Findings :

  • IGF-1R Inhibition: Pyridinone derivatives with amine side chains (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one) exhibit enhanced enzyme potency due to improved hydrogen bonding with the kinase domain .
  • Antimicrobial Activity: Thiazolidinone derivatives demonstrate broad-spectrum activity, with MIC values as low as 2 μg/mL against Staphylococcus aureus .
  • Photovoltaic Efficiency : Trifluoromethyl substitution in DTBO improves hydrogen bonding and charge transport, achieving a power conversion efficiency (PCE) of 12.3% in organic solar cells .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Property Comparison
Compound Name Molecular Weight Rotatable Bonds Polar Surface Area (Ų) logP Bioavailability Prediction
3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one ~295.3 3 ~90 2.1 Moderate (50–70%)
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one ~239.2 2 ~85 1.8 High (>70%)
DTBO (Coumarin derivative) ~406.4 5 ~110 3.5 Low (<30%)

Key Insights :

  • Reduced rotatable bonds (<5) and moderate PSA (<140 Ų) correlate with improved oral bioavailability .
  • The quinolinone derivative’s moderate PSA (~90 Ų) and low rotatable bond count (3) suggest favorable pharmacokinetics compared to bulkier analogues like DTBO.

Biological Activity

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties
this compound combines structural features from both benzimidazole and quinolinone, which are known for their pharmacological significance. The molecular formula is C16H11N3O2C_{16}H_{11}N_{3}O_{2} with a molecular weight of 277.28 g/mol. The compound has been identified by its CAS number 144335-37-5.

Synthesis

The synthesis typically involves multi-step reactions starting from o-phenylenediamine and carboxylic acid derivatives to form the benzimidazole core. This intermediate undergoes cyclization with a quinoline derivative under acidic or basic conditions to yield the target compound. Industrial methods focus on optimizing yield and minimizing environmental impact through the use of catalysts and continuous flow reactors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Molecular Targets : It can bind to DNA, enzymes, and receptors involved in cell proliferation and apoptosis.
  • Pathways Involved : The compound may induce apoptosis by up-regulating pro-apoptotic proteins like Bax, releasing intracellular calcium ions, generating reactive oxygen species (ROS), and activating caspases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance:

  • Case Study : In vitro assays revealed that the compound effectively reduced viability in breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens:

  • Mechanism : Its antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis.
Pathogen TypeActivityReference
Gram-positive BacteriaEffective at low concentrations
Gram-negative BacteriaModerate inhibition observed

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

  • Study Findings : In animal models of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other derivatives:

Compound NameBiological ActivityUnique Features
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolineNotable antitumor activitySimilar structural framework
4-(1H-benzo[d]imidazol-2-yl)anilineDiverse pharmacological activitiesDifferent functional groups

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via multi-step routes. One approach involves condensation of (1H-benzo[d]imidazol-2-yl)methanamine with aldehydes, followed by cyclization using catalysts like anhydrous ZnCl₂ to form the quinoline core . Alternatively, quinoxalinone intermediates can undergo acid-mediated rearrangement to yield the benzimidazole-quinoline hybrid scaffold, as demonstrated in studies optimizing substituent placement for bioactivity . Purification often employs column chromatography, with structural validation via NMR and elemental analysis .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR to verify proton and carbon environments, particularly the hydroxyquinolinone and benzimidazole moieties .
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
  • X-ray crystallography for absolute configuration determination, as seen in related benzimidazole derivatives .
  • Elemental analysis to ensure purity (>95%) .

Advanced Research Questions

Q. What strategies are employed to enhance the bioactivity of this compound derivatives in anticancer research?

  • Methodological Answer : Key strategies include:

  • Substituent optimization : Introducing triazole or thiazole rings at the quinoline C-3 position improves binding to tubulin or kinases. For example, compound Q6 (a triazole derivative) showed IC₅₀ = 0.59 µM against BT-474 breast cancer cells .
  • Structure-Activity Relationship (SAR) studies : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring enhance apoptosis induction, while bulky substituents reduce metabolic instability .
  • In vitro validation : MTT assays for cytotoxicity, AO/EB staining for apoptotic morphology, and JC-1 staining for mitochondrial depolarization are standard .

Q. How do researchers address contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Contradictions are resolved through:

  • Computational modeling : Molecular docking (e.g., into tubulin’s colchicine-binding site) identifies critical interactions (e.g., hydrogen bonding with Thr179) that explain activity disparities .
  • Statistical analysis : Multivariate regression correlates substituent properties (e.g., logP, polar surface area) with IC₅₀ values to isolate influential factors .
  • Dose-response validation : Re-testing compounds under standardized conditions (e.g., 72-hour incubation in RPMI-1640 media) minimizes experimental variability .

Q. What in vitro models are appropriate for evaluating the antiproliferative mechanisms of this compound’s derivatives?

  • Methodological Answer :

  • Cell lines : NCI-60 panel screening identifies sensitive lines (e.g., leukemia SR, melanoma LOX IMVI) . Follow-up studies on BT-474 (breast cancer) or PC-3/TxR (taxane-resistant prostate cancer) are common .
  • Mechanistic assays :
  • DCFDA staining quantifies ROS generation, linking oxidative stress to apoptosis .
  • Western blotting for cleaved PARP or caspase-3 confirms apoptotic pathways .
  • Wound-healing assays to assess anti-migratory effects .

Q. How can molecular docking studies inform the design of derivatives targeting specific proteins like tubulin?

  • Methodological Answer :

  • Binding site analysis : Docking into tubulin’s colchicine site (PDB: 1SA0) predicts interactions. For example, the benzimidazole moiety in ABI-231 forms π-π stacking with Phe169, while the quinolinone hydroxy group hydrogen-bonds with Asn101 .
  • Derivative optimization : Modifications (e.g., adding trifluoromethyl groups) are guided by docking scores (e.g., Glide score ≤ −8 kcal/mol indicates high affinity) .
  • Validation : Co-crystallography (e.g., 2.1 Å resolution structures) confirms predicted binding modes .

Key Notes

  • Advanced Focus : Emphasized experimental design (e.g., SAR, docking) and mechanistic depth (e.g., mitochondrial depolarization assays).
  • Contradiction Handling : Discussed computational and statistical methods to reconcile conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.